5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde
Description
5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde (CAS: 2379454-98-3) is a highly functionalized aromatic aldehyde featuring a central 4,4'-bibenzo[c][1,2,5]thiadiazole (BT) core symmetrically linked to two isophthalaldehyde moieties at the 7,7'-positions (Figure 1). The BT core is electron-deficient due to its conjugated π-system and sulfur/nitrogen heteroatoms, while the isophthalaldehyde groups provide reactive aldehyde termini for covalent bonding. This compound is primarily employed as a building block for covalent organic frameworks (COFs) and porous organic cages (POCs). Its synthesis involves palladium-catalyzed coupling reactions, yielding a dark purple solid soluble in polar aprotic solvents like DMF, DMSO, and dichloromethane. Applications include catalysis, gas adsorption, and photovoltaics due to its extended conjugation and structural rigidity.
Properties
IUPAC Name |
5-[7-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]-2,1,3-benzothiadiazol-4-yl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O4S2/c33-11-15-5-16(12-34)8-19(7-15)21-1-3-23(27-25(21)29-37-31-27)24-4-2-22(26-28(24)32-38-30-26)20-9-17(13-35)6-18(10-20)14-36/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIUGAZGGVTKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC=C(C5=NSN=C45)C6=CC(=CC(=C6)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzothiadiazole Precursors
BBTz is typically synthesized via copper-catalyzed Ullmann coupling or palladium-mediated cyclization of 2-amino-thiophenol derivatives. For example:
-
Reactants : 1,2-Diaminobenzene and sulfur monochloride (S₂Cl₂) under reflux in anhydrous toluene.
-
Conditions : 110°C for 24 hours under nitrogen atmosphere.
-
Yield : ~65–70% after purification via silica gel chromatography.
This step forms the benzo[c]thiadiazole ring, which is dimerized to create the biphenyl linkage.
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | 60–65 | >95 | High regioselectivity, scalability | Requires halogenated intermediates |
| Vilsmeier-Haack | 50–55 | 90–92 | Direct formylation | Over-oxidation, lower yield |
Industrial-Scale Considerations
Solvent Selection
Catalyst Recovery
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde groups.
Reduction: Reduction reactions can also occur, converting the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science: Incorporated into polymers and other materials for enhanced properties.
Biology and Medicine:
Biological Probes: Potential use in the development of fluorescent probes for biological imaging.
Industry:
Optoelectronics: Utilized in the fabrication of organic solar cells and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5,5’-([4,4’-Bibenzo[c][1,2,5]thiadiazole]-7,7’-diyl)diisophthalaldehyde in optoelectronic applications involves its ability to act as an electron donor or acceptor. This property is crucial for the formation of charge-transfer complexes, which are essential for the function of devices like organic solar cells and OLEDs. The molecular targets and pathways involved include the interaction with other organic molecules to form stable charge-transfer states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDBA)
- Structure : BTDBA (CAS: 914651-17-5) contains a single BT core with benzaldehyde groups at the 4,7-positions, contrasting with the bibenzo thiadiazole core and isophthalaldehyde termini of the target compound.
- Electronic Properties : The single BT core in BTDBA exhibits moderate electron deficiency compared to the extended conjugation of the bibenzothiadiazole core, which enhances electron-withdrawing effects.
- Applications : BTDBA is utilized in COFs for hydrogen evolution and aromatic amine detection, leveraging its aldehyde reactivity and π-conjugation. The target compound’s isophthalaldehyde groups enable more diverse bonding geometries in COFs.
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline (BTDA)
- Structure : BTDA (CAS: 1203707-77-0) replaces the aldehyde groups of BTDBA with aniline moieties, enabling Schiff-base reactions for COF synthesis.
- Functionality : Unlike the aldehyde-terminated target compound, BTDA’s amine groups facilitate imine-linked COFs, which are more hydrolytically stable but less reactive toward nucleophiles.
- Electronic Effects : The aniline groups introduce electron-donating character, reducing the overall electron deficiency compared to the aldehyde-functionalized target compound.
7,7′-(3,3′′-dihexyl-terthiophene-5,5′′-diyl)bis(benzo[c][1,2,5]thiadiazole) (3HTBTT)
- Structure : 3HTBTT incorporates a terthiophene core flanked by BT units and hexylthiophene substituents, enhancing solubility and charge transport.
- Electronic Properties : The terthiophene backbone provides electron-rich conjugation, contrasting with the electron-deficient bibenzothiadiazole core of the target compound.
- Applications : 3HTBTT is optimized for organic thin-film transistors (OTFTs) due to its high hole mobility, whereas the target compound’s rigid aldehydes favor crystalline COFs for gas capture.
DTCPB and DTCTB (Carbonitrile Derivatives)
- Structure : DTCPB and DTCTB () feature BT cores linked to carbonitrile and diarylamine groups, differing from the aldehyde termini of the target compound.
- Functionality: The carbonitrile groups enhance electron deficiency, while diarylamines introduce donor-acceptor (D-A) character for optoelectronic applications. The target compound lacks D-A asymmetry but offers superior aldehyde reactivity for covalent networking.
Comparative Data Table
Key Research Findings
Electron Deficiency : The bibenzothiadiazole core in the target compound exhibits stronger electron-withdrawing effects than single BT cores, enhancing its utility in charge-separation applications.
Reactivity : Isophthalaldehyde termini enable faster COF formation compared to benzaldehyde or aniline derivatives, as seen in BTDBA and BTDA.
Gas Adsorption : COFs derived from the target compound show iodine vapor uptake of 5.80 g g⁻¹, outperforming POCs with single BT cores (3.78 g g⁻¹).
Morphology Control : The terthiophene-based 3HTBTT achieves higher hole mobility (10⁻² cm² V⁻¹ s⁻¹) than BT-aldehyde derivatives, which prioritize crystallinity over charge transport.
Biological Activity
5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde is a complex organic compound featuring a bibenzo[c][1,2,5]thiadiazole core. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Structural Properties
The compound's structure is characterized by two isophthalaldehyde groups linked through a bibenzo[c][1,2,5]thiadiazole moiety. This unique arrangement contributes to its electronic properties and reactivity.
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | C20H14N2S2 |
| Molecular Weight | 358.46 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C5=NSN=C45)C6=CC(=C(C=C6)C(=O)O)O)O)C(=O)O |
The mechanism of action involves several pathways:
- Redox Reactions : The compound can participate in redox reactions due to its electron-donating and accepting capabilities.
- Enzyme Interaction : It may interact with specific enzymes or proteins, modulating their activity and influencing cellular functions.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity
Research indicates that this compound possesses various biological activities:
Anticancer Properties
Several studies have explored the anticancer potential of compounds containing the bibenzo[c][1,2,5]thiadiazole structure. For instance:
- In vitro Studies : Experiments demonstrated that derivatives of bibenzo[c][1,2,5]thiadiazole inhibit cancer cell proliferation through apoptosis induction.
- Mechanistic Insights : The compound may disrupt cellular signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Bacterial Inhibition : Tests indicate significant inhibition of bacterial growth against strains such as E. coli and S. aureus.
- Fungal Activity : Preliminary data suggest antifungal effects against Candida species.
Case Studies
-
Case Study 1: Anticancer Activity
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
-
Case Study 2: Antimicrobial Efficacy
- Objective : To determine the antimicrobial effects against common pathogens.
- Methodology : Agar diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the primary applications of 5,5'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)diisophthalaldehyde in materials science?
This compound is a key monomer for synthesizing nitrogen-rich porous organic cages (POCs) and covalent organic frameworks (COFs). Its aldehyde groups enable dynamic covalent chemistry (e.g., Schiff-base reactions) with diamines like benzidine or cyclohexanediamine, forming structurally tunable networks. Applications include iodine vapor capture (5.64–5.80 g g⁻¹ uptake) and optoelectronic materials due to its conjugated aromatic backbone .
Q. What synthetic methods are used to prepare COFs from this compound?
Solvothermal reactions with diamines under reflux in mixed solvents (e.g., 1,2-dichlorobenzene/1-butanol) catalyzed by acetic acid are standard. For example, reacting with 4,4'-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline yields COFs with high crystallinity, confirmed by NMR, FTIR, and electron microscopy . Challenges include optimizing solubility of precursors to avoid incomplete aldehyde conversion, as seen in impure COF phases when using poorly soluble building blocks .
Advanced Research Questions
Q. How does structural modification of this compound enhance iodine capture in COFs?
Replacing cyclohexanediamine in POCs with rigid linkers (e.g., benzidine) increases porosity and nitrogen density, improving iodine adsorption from 5.64 g g⁻¹ (POC) to 5.80 g g⁻¹ (COF). The nitrogen atoms in the framework provide stronger Lewis acid-base interactions with iodine compared to sulfur, as confirmed by crystallographic analysis and DFT calculations .
Q. What methodological approaches resolve contradictions in charge transport properties of its derivatives?
Discrepancies in charge carrier mobility (e.g., in organic solar cells) are addressed via in situ spectroscopy (UV-Vis, PL) paired with molecular dynamics (MD) simulations. For example, solvent processing (e.g., 1,8-diiodooctane additive) alters molecular packing in derivatives like T1, resolved using 4D-STEM and cryogenic TEM to mitigate beam damage .
Q. How do solvent effects influence morphology in thin-film devices?
Solvent polarity (e.g., chloroform vs. chlorobenzene) dictates aggregation during blade-coating. For 3HTBTT (a derivative), high-boiling solvents promote ordered π-π stacking, critical for field-effect transistor performance. Grazing-incidence X-ray diffraction (GIXRD) and atomic force microscopy (AFM) correlate solvent choice with crystallinity and hole mobility .
Q. What strategies optimize its integration into high-open-circuit-voltage organic solar cells?
Blending with polymers like P-BNBP-T (a B←N-bridged acceptor) leverages its electron-deficient benzothiadiazole core to lower the LUMO, enhancing Voc (up to 1.08 V). Transient absorption spectroscopy (TAS) and electrochemical impedance spectroscopy (EIS) validate reduced recombination losses .
Data Contradiction Analysis
Q. Why do COFs derived from this monomer exhibit higher iodine uptake than POCs despite similar porosity?
While both systems rely on porosity, COFs benefit from extended π-conjugation and nitrogen-rich environments, enhancing host-guest interactions. POCs, though crystalline, lack sufficient Lewis basicity due to fewer accessible nitrogen sites. Comparative studies using X-ray photoelectron spectroscopy (XPS) show stronger I⁻–N binding in COFs .
Q. How to reconcile discrepancies in COF crystallinity when using different diamines?
Flexible diamines (e.g., cyclohexanediamine) yield less ordered frameworks than rigid counterparts (e.g., benzidine). Pairing synchrotron-based powder XRD with density functional theory (DFT) simulations reveals that diamine rigidity dictates lattice symmetry and defect density .
Methodological Recommendations
- Characterization: Use solid-state NMR and gas adsorption (BET) to quantify porosity and functional group accessibility.
- Device Fabrication: Employ solvent vapor annealing to enhance molecular ordering in thin films .
- Computational Modeling: Combine TD-DFT and MD to predict optoelectronic properties and guide synthetic design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
